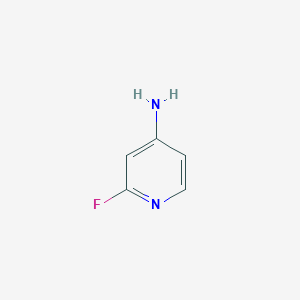

4-Amino-2-fluoropyridine

Vue d'ensemble

Description

4-Amino-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.11 g/mol . This compound is of significant interest in the field of chemistry due to its unique properties conferred by the presence of both an amino group and a fluorine atom on the pyridine ring.

Méthodes De Préparation

The synthesis of 4-Amino-2-fluoropyridine can be achieved through various methods. One common synthetic route involves the halogen replacement reaction of 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. This is followed by a reduction reaction using a reducing agent like hydrogen to obtain the target product . Another method involves the reaction of 4-fluoropyridine-2-amide with sodium hypochlorite solution, followed by extraction and recrystallization to yield this compound .

Analyse Des Réactions Chimiques

4-Amino-2-fluoropyridine undergoes various chemical reactions due to its reactive amino group and the electron-withdrawing effect of the fluorine atom. Some of the common reactions include:

Nucleophilic Substitution: The fluorine atom activates the pyridine ring towards nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Building Block in Drug Synthesis

4-Amino-2-fluoropyridine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties enhance biological activity and stability, making it suitable for developing new therapeutic agents. Notably, it has been studied for its potential role in treating conditions such as botulism by restoring respiratory function.

Inhibitors of DNA Methyltransferases

Recent studies indicate that derivatives of this compound may serve as inhibitors of DNA methyltransferases (DNMT), which are crucial in epigenetic regulation. For instance, the incorporation of this compound into oligodeoxynucleotides has shown promise in DNA-protein crosslink technology, suggesting its potential in epigenetic therapies aimed at modifying gene expression through methylation inhibition .

Material Science

Development of New Materials

The compound is valuable in material science for the development of new materials with unique electronic properties. Its ability to form complexes with other molecules enhances its potential applications in creating advanced materials that could be used in electronics or nanotechnology.

Agrochemicals

Precursor for Herbicides and Insecticides

In agrochemical research, this compound serves as a precursor in synthesizing herbicides and insecticides. Its derivatives are being explored for their effectiveness in pest control and crop protection, highlighting its relevance in sustainable agricultural practices.

Radiopharmaceuticals

Synthesis of Imaging Agents

Fluorinated pyridines, including this compound, are utilized in synthesizing imaging agents for cancer diagnosis and treatment. The incorporation of fluorine enhances the radiolabeling properties of these compounds, making them suitable for positron emission tomography (PET) imaging.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| This compound | Amino group at 4-position; Fluorine at 2-position | Pharmaceuticals, agrochemicals, materials science |

| 2-Amino-5-fluoropyridine | Fluorine at 5-position; Amino group at 2-position | Similar applications but different reactivity |

| 4-Fluoropyridine | Lacks amino group; Fluorine at 4-position | Primarily used as a reagent in organic synthesis |

| 2-Fluoropyridine | Fluorine at 2-position; No amino group | Used in nucleophilic substitution reactions |

Case Studies

-

Therapeutic Efficacy Against Botulism

- Study Reference: Research indicates that derivatives of this compound can restore respiratory function in botulism cases.

- Findings: The compound's ability to interact with biological targets shows promise for developing new treatments.

-

Epigenetic Applications

- Study Reference: The incorporation of this compound into oligodeoxynucleotides has demonstrated potential as a DNMT inhibitor.

- Findings: This application could lead to novel strategies for cancer treatment by targeting gene expression modifications.

-

Material Development

- Study Reference: Investigations into the electronic properties of materials synthesized using this compound have shown enhanced conductivity.

- Findings: This suggests potential applications in electronic devices and sensors.

Mécanisme D'action

The mechanism of action of 4-Amino-2-fluoropyridine is primarily influenced by the presence of the fluorine atom, which alters the electronic properties of the pyridine ring. This modification can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .

Comparaison Avec Des Composés Similaires

4-Amino-2-fluoropyridine can be compared with other fluorinated pyridines, such as:

2-Amino-5-fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.

4-Fluoropyridine: Lacks the amino group, resulting in different chemical properties and uses.

2-Fluoropyridine: Another fluorinated pyridine with distinct reactivity due to the position of the fluorine atom.

The uniqueness of this compound lies in its combination of an amino group and a fluorine atom on the pyridine ring, which imparts specific electronic and steric effects that are valuable in various chemical and biological applications .

Activité Biologique

4-Amino-2-fluoropyridine (4-A2FP) is a pyridine derivative that has garnered attention in recent years for its potential biological activities and therapeutic applications. This compound, characterized by an amino group at the 4-position and a fluorine atom at the 2-position of the pyridine ring, exhibits unique properties that make it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is CHFN. It can be synthesized through various methods, including the reaction of 2-fluoropyridine with amine sources such as ammonia or formamide. The synthesis process is crucial as it influences the yield and purity of the compound, which is essential for subsequent biological evaluations .

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Notably, it has been studied for its potential role in treating botulism, a condition caused by botulinum toxin. In experimental models, derivatives of aminopyridines, including 4-A2FP, have shown efficacy in restoring respiratory function impaired by this toxin. The compound appears to enhance ventilation and reverse respiratory acidosis associated with botulism .

Case Study: Botulism Treatment

- Model: Rodent studies

- Findings: Treatment with aminopyridines resulted in improved ventilatory parameters and restoration of normal blood gas levels.

- Mechanism: Likely involves reversal of diaphragm paralysis due to neurotoxin effects .

Epigenetic Applications

Another area of exploration for this compound is its potential role as an epigenetic modifier. Studies suggest that it may act as an inhibitor of DNA methyltransferases, enzymes that add methyl groups to DNA and regulate gene expression. This property could position 4-A2FP as a candidate for therapies targeting epigenetic alterations in various diseases, including cancer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key structural features and similarity indices:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Fluoro-N,N-dimethylpyridin-4-amine | Dimethyl substitution at nitrogen | 0.85 |

| 2-Fluoro-3-methylpyridine | Methyl substitution on the pyridine ring | 0.82 |

| 3-Amino-2-fluoropyridine | Amino group at the 3-position | 0.80 |

| 4-Aminopyridine | No fluorine substitution | 0.79 |

The positioning of the amino and fluorine groups in 4-A2FP significantly influences its reactivity and biological properties compared to these similar compounds .

Safety and Toxicology

Despite its promising biological activities, safety assessments are critical for any therapeutic candidate. Preliminary studies indicate that while this compound can be harmful if ingested and may cause skin and respiratory irritation, further toxicological evaluations are necessary to establish a comprehensive safety profile .

Propriétés

IUPAC Name |

2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAKBYXSHKYFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376491 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-51-2 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 4-amino-2-fluoropyridine reacts with copper halides? What are the structural characteristics and magnetic properties of the resulting compounds?

A1: The reaction of this compound (2-F-4-AP) with copper halides yields distinct coordination complexes and salts, each displaying unique structural and magnetic characteristics:

- (2-F-4-AP)2CuCl2: This complex crystallizes in an orthorhombic space group (Pccn) and exhibits a distorted square planar geometry around the copper atom []. Magnetic susceptibility measurements, analyzed using the uniform chain Heisenberg model, reveal antiferromagnetic interactions with a coupling constant (J) of -28(1) K [].

- (2-F-4-AP)2CuBr2: Crystallizing in the monoclinic space group C2/m, this complex adopts a geometry closer to distorted tetrahedral []. Intermolecular interactions between bromine and copper atoms create a square layer arrangement within the crystal lattice []. Magnetic data indicate weak ferromagnetic interactions with a J value of 0.71(2) K [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.